molecular formula C9H5Br2NO B14038149 5,7-Dibromo-1,2-dihydroisoquinolin-1-one

5,7-Dibromo-1,2-dihydroisoquinolin-1-one

Cat. No.: B14038149
M. Wt: 302.95 g/mol
InChI Key: GUXIASDMVXOBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a brominated derivative of isoquinolinone, characterized by the presence of two bromine atoms at the 5th and 7th positions of the isoquinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted isoquinolinones depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydroisoquinolinones.

Scientific Research Applications

5,7-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit distinct pharmacological profiles and material properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

5,7-dibromo-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)

InChI Key

GUXIASDMVXOBML-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.